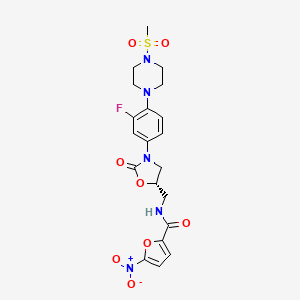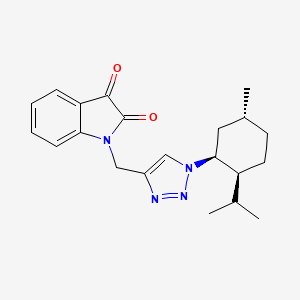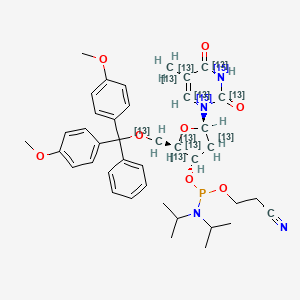
Antibacterial agent 105
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 105 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. The development of such agents is crucial in the fight against bacterial resistance and the treatment of infectious diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 105 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically starts with the preparation of a core structure, followed by functionalization to introduce specific antibacterial properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the compound meets the required standards for pharmaceutical use. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Antibacterial agent 105 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, specific solvents, and temperature control.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 105 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell processes and its potential to overcome bacterial resistance.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Wirkmechanismus
The mechanism of action of Antibacterial agent 105 involves targeting specific bacterial pathways to inhibit growth or kill the bacteria. This may include:
Inhibition of cell wall synthesis: Preventing the formation of essential components of the bacterial cell wall.
Disruption of protein synthesis: Interfering with the bacterial ribosome’s ability to produce proteins.
Interference with DNA replication: Blocking the enzymes required for bacterial DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin: Targets bacterial cell wall synthesis but has a different core structure.
Tetracycline: Inhibits protein synthesis but binds to a different site on the bacterial ribosome.
Ciprofloxacin: Interferes with DNA replication but targets different enzymes.
Uniqueness
Antibacterial agent 105 is unique in its specific combination of functional groups and its ability to target multiple bacterial pathways simultaneously. This multi-target approach makes it a promising candidate for overcoming bacterial resistance and treating a broad spectrum of bacterial infections.
Eigenschaften
Molekularformel |
C14H9N3O5 |
|---|---|
Molekulargewicht |
299.24 g/mol |
IUPAC-Name |
1-methyl-6-nitro-4-oxo-1,10-phenanthroline-3-carboxylic acid |
InChI |
InChI=1S/C14H9N3O5/c1-16-6-9(14(19)20)13(18)8-5-10(17(21)22)7-3-2-4-15-11(7)12(8)16/h2-6H,1H3,(H,19,20) |
InChI-Schlüssel |
RIEAJTBBEGOEKG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=O)C2=CC(=C3C=CC=NC3=C21)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)





![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)


![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12397779.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397800.png)



